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molecular formula C15H13ClFN3O B8297417 2-Chloro-6-fluoro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile

2-Chloro-6-fluoro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile

Cat. No. B8297417
M. Wt: 305.73 g/mol
InChI Key: XIUQSLSSZNIZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921378B2

Procedure details

2-Chloro-6-fluoro-4-iodobenzonitrile (291 mmol, 82 g), THF (800 ml) and 1-(tetra-hydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (350 mmol, 97 g) were added into a flask and stirred. Bis(triphenylphosphine)palladium(II) chloride (14.57 mmol, 10.22 g), sodium carbonate (699 mmol, 74.1 g) and water (350 ml) were added. The resulting mixture was heated to 60° C. and stirred for 2 h. The solvents were evaporated. Water was added and the mixture was left to stir overnight. EtOAc and water were added and the insoluble precipitates were removed by filtration. The organic phase was separated from the filtrate and the water phase was extracted with more EtOAc. The combined organics were evaporated and the residue was combined with previously filtrated solid. The collected solids were suspended in EtOH and water. The mixture was heated to boiling point, allowed to cool to RT and stirred for an hour at ambient temperature. The mixture was cooled to 0° C. and stirred for another hour. The precipitate was washed with a small amount of cold 1:1 water/EtOH. The filtered solids were dried under vacuum. 91.2 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 1.50-1.70 (m, 3H), 1.79-1.89 (m, 1H), 1.92-2.03 (m, 1H), 2.30-2.44 (m, 1H), 3.56-3.67 (m, 1H), 3.93-4.02 (m, 1H), 5.36 (dd, 1H), 6.78 (d, 1H), 7.66 (d, 1H), 7.73 (dd, 1H), 7.80-7.83 (m, 1H).
Quantity
82 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
74.1 g
Type
reactant
Reaction Step Two
Quantity
10.22 g
Type
catalyst
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8](I)[CH:7]=[C:6]([F:11])[C:3]=1[C:4]#[N:5].C1COCC1.[O:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH:18]1[N:23]1[C:27](B2OC(C)(C)C(C)(C)O2)=[CH:26][CH:25]=[N:24]1.C(=O)([O-])[O-].[Na+].[Na+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[Cl:1][C:2]1[CH:9]=[C:8]([C:27]2[N:23]([CH:18]3[CH2:19][CH2:20][CH2:21][CH2:22][O:17]3)[N:24]=[CH:25][CH:26]=2)[CH:7]=[C:6]([F:11])[C:3]=1[C:4]#[N:5] |f:3.4.5,^1:45,64|

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC(=C1)I)F
Name
Quantity
800 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
97 g
Type
reactant
Smiles
O1C(CCCC1)N1N=CC=C1B1OC(C)(C)C(C)(C)O1
Step Two
Name
Quantity
74.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
10.22 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
ADDITION
Type
ADDITION
Details
Water was added
WAIT
Type
WAIT
Details
the mixture was left
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
EtOAc and water were added
CUSTOM
Type
CUSTOM
Details
the insoluble precipitates
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CUSTOM
Type
CUSTOM
Details
The organic phase was separated from the filtrate
EXTRACTION
Type
EXTRACTION
Details
the water phase was extracted with more EtOAc
CUSTOM
Type
CUSTOM
Details
The combined organics were evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
STIRRING
Type
STIRRING
Details
stirred for an hour at ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for another hour
WASH
Type
WASH
Details
The precipitate was washed with a small amount of cold 1:1 water/EtOH
CUSTOM
Type
CUSTOM
Details
The filtered solids were dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C(=CC(=C1)C1=CC=NN1C1OCCCC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 91.2 g
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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